

Elacomine structural confirmation by X-ray crystallography

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Compound of Interest

Compound Name: Elacomine

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Structural Confirmation of Elacomine: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structural confirmation of **elacomine**, a naturally occurring spirooxindole alkaloid. While a definitive X-ray crystal structure for **elacomine** is not publicly available, its molecular architecture has been unequivocally established through total synthesis and comprehensive spectroscopic analysis. This document summarizes the key findings, compares the spirooxindole scaffold with a crystallographically characterized analog, and details the experimental protocols employed for its structural elucidation.

Introduction to Elacomine

Elacomine is a hemiterpene spirooxindole alkaloid first isolated from the roots of the shrub *Elaeagnus commutata*.^{[1][2]} It shares the spiro[pyrrolidine-3,3'-oxindole] core structure with many biologically active natural products.^{[1][3]} **Elacomine** and its isomer, **isoelacomine**, occur naturally as a racemic mixture, as they can readily isomerize.^[3] While specific biological activities for **elacomine** are not extensively documented, the broader class of spirooxindole alkaloids exhibits a wide range of pharmacological properties, including antimicrobial, antitumor, and enzyme inhibitory effects.^{[4][5][6]}

Structural Elucidation of Elacomine

The structural confirmation of **elacomine** has been primarily achieved through its total synthesis, with spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), playing a pivotal role in verifying the final structure.^[2]^[7]

Detailed 1D and 2D NMR spectroscopy (¹H NMR, ¹³C NMR, COSY, HSQC, HMBC) has been instrumental in establishing the connectivity and stereochemistry of **elacomine**.^[7]^[8] The spectral data from synthetic **elacomine** were found to be in complete agreement with those reported for the natural product.^[2]

A key feature of **elacomine**'s structure is the spirocyclic center, which imparts a unique three-dimensional architecture to the molecule. The relative stereochemistry of the substituents on the pyrrolidine ring has been determined through Nuclear Overhauser Effect (NOE) studies.^[2]

Comparison with a Crystallographically Characterized Spirooxindole Analog

To provide a framework for understanding the three-dimensional structure of the spirooxindole scaffold, we present a comparison with a representative derivative whose structure has been confirmed by single-crystal X-ray diffraction. While not **elacomine** itself, this analog provides insight into the bond lengths, bond angles, and overall conformation of the core spiro[pyrrolidine-3,3'-oxindole] system.

Table 1: Comparison of Structural Features

| Feature | Elacomine (Determined by Synthesis and NMR) | Representative Spirooxindole Analog (Determined by X-ray Crystallography) |
|-------------------------|---|---|
| Core Scaffold | spiro[pyrrolidine-3,3'-oxindole] | spiro[pyrrolidine-3,3'-oxindole] |
| Key Structural Elements | Oxindole ring, Pyrrolidine ring, Spirocyclic carbon | Oxindole ring, Pyrrolidine ring, Spirocyclic carbon |
| Stereochemistry | Relative stereochemistry confirmed by NOE | Absolute stereochemistry determined |
| Conformation | Inferred from spectroscopic data | Precisely defined bond angles and torsion angles |
| Reference | [2] [7] | [9] |

Experimental Protocols

A concise, five-step total synthesis of **elacomine** has been reported, featuring a key silica gel-promoted cyclization of a tryptamine-ynamide precursor.[\[7\]](#) Another described synthetic route involves the stereocontrolled spirocyclization of 2-halotryptamines.[\[2\]](#)[\[10\]](#)

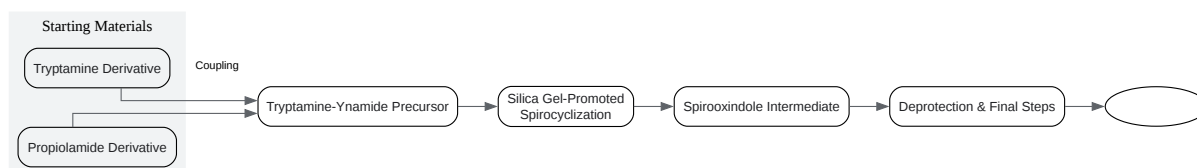
General Steps for Synthesis via Tryptamine-Ynamide Cyclization:

- Preparation of the Ynamide: Coupling of a suitable tryptamine derivative with an propiolamide.
- Cyclization: Silica gel-promoted intramolecular cyclization of the tryptamine-ynamide to form the spiro[pyrrolidine-3,3'-oxindole] core.
- Deprotection and Functional Group Manipulation: Removal of protecting groups and any necessary chemical transformations to yield the final **elacomine** structure.

While a crystal structure for **elacomine** is not available, the following outlines a general procedure for the structural determination of small organic molecules by X-ray crystallography:

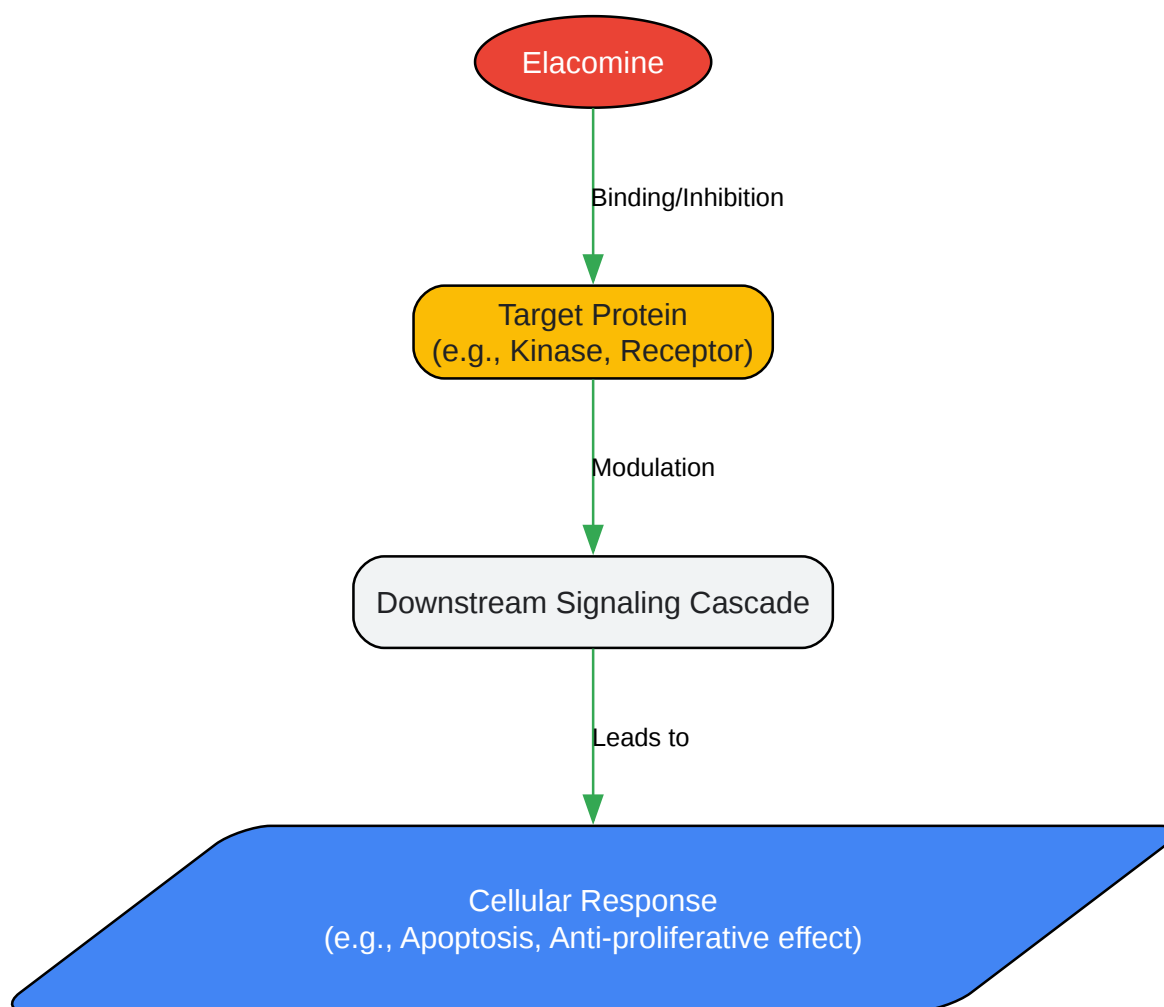
- **Crystallization:** High-purity compound is dissolved in a suitable solvent or solvent system. Crystals are grown through slow evaporation, vapor diffusion, or cooling of a saturated solution.
- **Crystal Mounting:** A single crystal of suitable size and quality is selected and mounted on a goniometer head.
- **Data Collection:** The crystal is placed in an X-ray diffractometer. X-rays are diffracted by the crystal lattice, and the diffraction pattern is recorded by a detector. Data is typically collected at low temperatures (e.g., 100 K) to minimize thermal vibrations.
- **Structure Solution and Refinement:** The diffraction data is processed to determine the unit cell parameters and space group. The initial crystal structure is solved using direct methods or Patterson methods. The structural model is then refined against the experimental data to obtain the final, accurate molecular structure.

Visualizations



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Caption: Synthetic workflow for the total synthesis of **elacomine**.



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Caption: Hypothetical signaling pathway for **elacomine**'s biological activity.

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